molecular formula C18H19N3O2 B13678465 N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine

N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine

Cat. No.: B13678465
M. Wt: 309.4 g/mol
InChI Key: UAVNGUGOMHXWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine is a synthetic small molecule characterized by an isoquinoline core substituted at the 1- and 5-positions with amine groups. The N1-position is further modified with a 2,4-dimethoxybenzyl moiety, which introduces steric bulk and electron-donating methoxy groups. The dimethoxybenzyl group may enhance solubility and influence binding interactions compared to halogenated or alkylated analogs.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

1-N-[(2,4-dimethoxyphenyl)methyl]isoquinoline-1,5-diamine

InChI

InChI=1S/C18H19N3O2/c1-22-13-7-6-12(17(10-13)23-2)11-21-18-15-4-3-5-16(19)14(15)8-9-20-18/h3-10H,11,19H2,1-2H3,(H,20,21)

InChI Key

UAVNGUGOMHXWQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=CC3=C2C=CC=C3N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine:

Compound Name Core Structure Substituents Key Properties/Applications
N1-(4-Chlorophenyl)-6-methyl-N5-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine Isoquinoline - N1: 4-Chlorophenyl
- N5: Purine-pyridinyl
- C6: Methyl
Potential kinase/modulator activity
N1-(6,7-Dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)-N5,N5-dimethylpentane-1,5-diamine Quinazoline - N1: Dimethoxypyrrolidinyl-quinazoline
- N5: Dimethylpentane
Substrate-competitive inhibitor
Target Compound Isoquinoline - N1: 2,4-Dimethoxybenzyl
- N5: Amine
Hypothesized enhanced solubility

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxybenzyl group in the target compound provides electron-donating methoxy substituents, which may improve solubility and π-π stacking interactions compared to the electron-withdrawing 4-chlorophenyl group in the purine-substituted isoquinoline analog .
  • Steric Considerations : The bulky 2,4-dimethoxybenzyl group may reduce binding affinity to flat enzymatic pockets compared to smaller substituents (e.g., methyl in or dimethylpentane in ).

Physicochemical Properties (Hypothetical)

Property Target Compound Purine-Substituted Analog Quinazoline Analog
LogP ~3.2 (estimated) ~2.8 ~2.5
Water Solubility Moderate (methoxy) Low (chlorophenyl) Moderate (dimethylpentane)
Hydrogen Bond Donors 2 4 2

Research Findings and Implications

Biological Activity : Quinazoline derivatives like Compound 6 in act as substrate-competitive inhibitors, suggesting that the diamine motif in the target compound could similarly interact with enzyme active sites. The dimethoxybenzyl group may alter selectivity compared to pyrrolidinyl or purine substituents.

Synthetic Challenges : highlights reflux conditions and recrystallization steps for acridine derivatives, which may inform purification strategies for the target compound .

Biological Activity

N1-(2,4-Dimethoxybenzyl)isoquinoline-1,5-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique isoquinoline structure, which consists of a benzene ring fused to a pyridine ring. The compound features a dimethoxybenzyl group attached to the nitrogen atom at the first position of the isoquinoline skeleton, along with two amine functional groups at the 1 and 5 positions. The presence of methoxy groups enhances solubility and reactivity, making it an interesting candidate for various chemical and biological applications.

Biological Activities

Research indicates that isoquinoline derivatives often exhibit a range of biological activities, including:

  • Antibacterial properties : Isoquinoline compounds have been studied for their potential as antibacterial agents through mechanisms such as DNA gyrase inhibition .
  • Anticancer effects : Some isoquinoline derivatives demonstrate cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory activity : Certain compounds in this class have shown promise in reducing inflammation markers.

The specific biological activity of this compound requires further investigation to establish its therapeutic potential.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Common approaches include:

  • Condensation reactions : Utilizing appropriate precursors to form the isoquinoline structure.
  • Functional group modifications : Introducing the dimethoxybenzyl group via alkylation or acylation reactions.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural characteristics with this compound:

Compound NameStructure CharacteristicsUnique Features
2-MethylisoquinolineMethyl group at position 2Simpler structure; less sterically hindered
6-MethoxyisoquinolineMethoxy group at position 6Potentially different reactivity due to substitution
N,N-DimethylisoquinolineTwo methyl groups on nitrogenEnhanced lipophilicity; varied biological activity
3-BromoisoquinolineBromine substituent at position 3Halogenated variant; different reactivity profiles

This compound is unique due to its specific substitution pattern (dimethoxybenzyl group) and dual amine functionality that may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.